molecular formula C11H10NO+ B14634025 2-Formyl-1-methylquinolin-1-ium CAS No. 54628-24-9

2-Formyl-1-methylquinolin-1-ium

Cat. No.: B14634025
CAS No.: 54628-24-9
M. Wt: 172.20 g/mol
InChI Key: HDAPIBMBUOAWPU-UHFFFAOYSA-N
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Description

2-Formyl-1-methylquinolin-1-ium is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline ring with a formyl group at the 2-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1-methylquinolin-1-ium typically involves the formylation of 1-methylquinoline. One common method is the Vilsmeier-Haack reaction, where 1-methylquinoline reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-1-methylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group at the 1-position can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Carboxy-1-methylquinolin-1-ium.

    Reduction: 2-Hydroxymethyl-1-methylquinolin-1-ium.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-1-methylquinolin-1-ium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 2-Formyl-1-methylquinolin-1-ium involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2-Formylquinoline: Lacks the methyl group at the 1-position.

    1-Methylquinoline: Lacks the formyl group at the 2-position.

    2-Formyl-1-phenylquinolin-1-ium: Contains a phenyl group instead of a methyl group at the 1-position.

Uniqueness: 2-Formyl-1-methylquinolin-1-ium is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methylquinolin-1-ium-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NO/c1-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAPIBMBUOAWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560498
Record name 2-Formyl-1-methylquinolin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54628-24-9
Record name 2-Formyl-1-methylquinolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54628-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-1-methylquinolin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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